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Compound of Interest

Compound Name: Potassium tetrafluoroaluminate

Cat. No.: B076227 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of theoretical models and experimental data for the crystal

structure of potassium tetrafluoroaluminate (KAlF4). Detailed experimental and

computational methodologies are presented to support the validation of theoretical predictions.

Potassium tetrafluoroaluminate (KAlF4) is a material of significant interest, particularly in the

aluminum industry.[1] Understanding its precise crystal structure is crucial for predicting its

physicochemical properties. This guide outlines the validation of theoretical models against

experimental data, providing a clear framework for assessing the accuracy of computational

approaches.

Comparison of Experimental and Theoretical
Structural Data
Experimental techniques such as in situ high-temperature X-ray diffraction (XRD) and Raman

spectroscopy have been instrumental in characterizing the crystal structure of KAlF4.[1] These

studies have revealed the existence of two solid polymorphs: a room-temperature tetragonal

phase and a high-temperature monoclinic phase.[1][2] Theoretical models, primarily based on

Density Functional Theory (DFT), have been employed to simulate and predict these

structures.[1][3][2]

The following table summarizes the key structural parameters obtained from both experimental

measurements and theoretical calculations.
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Phase Parameter
Experimenta

l Value

Theoretical

Value (DFT)

Source

(Experiment

al)

Source

(Theoretical)

Room

Temperature

(Tetragonal)

Space Group P4/mbm
P4/mbm,

P4/mmm
[1] [1][4][5]

a (Å) - 5.02, 3.61 - [4][5]

b (Å) - 5.02, 3.61 - [4][5]

c (Å) - 6.17 - [4][5]

α (°) - 90 - [4][5]

β (°) - 90 - [4][5]

γ (°) - 90 - [4][5]

High

Temperature

(Monoclinic)

Space Group P2₁/m P2₁/m [1] [1]

a (Å) 6.542 - [1] -

b (Å) 7.195 - [1] -

c (Å) 7.177 - [1] -

α (°) 90 - [1] -

β (°) 108.478 - [1] -

γ (°) 90 - [1] -

The room temperature phase of KAlF4 possesses a layered structure composed of K⁺ ions and

[AlF₆]³⁻ octahedra.[1] Each [AlF₆]³⁻ octahedron shares four corners with neighboring octahedra

within the layer.[1] At temperatures below 673 K, KAlF4 exists in a tetragonal crystal system

with the P4/mbm space group.[1][2] Above this temperature, it transitions to a monoclinic

structure belonging to the P2₁/m space group.[1][2]
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Experimental and Computational Protocols
A robust validation of theoretical models necessitates a thorough understanding of the

methodologies employed in both experimental characterization and computational simulations.

Experimental Methodologies
In Situ High-Temperature X-ray Diffraction (XRD): This technique is used to determine the

crystal structure of materials at various temperatures. For KAlF4, XRD patterns are collected

as the sample is heated, allowing for the identification of phase transitions and the

determination of lattice parameters for each polymorph.[1]

Raman Spectroscopy: This spectroscopic technique provides information about the

vibrational modes of a crystal, which are sensitive to its structure. By comparing the

experimental Raman spectra of KAlF4 at different temperatures with spectra calculated from

theoretical models, the accuracy of the models can be assessed.[1]

Computational Methodologies
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to

investigate the electronic structure of many-body systems. In the context of KAlF4, DFT is

applied to simulate the crystal structure, predict lattice parameters, and calculate vibrational

frequencies for comparison with experimental Raman spectra.[1][3][2]

Ab Initio Quantum Chemistry Methods: These methods are used to simulate the structure

and properties of molecules and materials from first principles, without empirical parameters.

For molten KAlF4, ab initio simulations have been used to explore the structure and predict

the Raman spectrum, which shows good agreement with experimental data.[1]

Workflow for Validation of Theoretical Models
The process of validating a theoretical model for the KAlF4 crystal structure can be visualized

as a systematic workflow. This involves a cycle of theoretical prediction, experimental

measurement, and comparative analysis.
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Caption: Workflow for validating theoretical models of the KAlF4 crystal structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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